6-Fluoro-4-nitrobenzothiazole
Description
Significance of the Benzothiazole (B30560) Core in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged structure in the field of medicinal and materials science. ignited.inrjpbcs.com This heterocyclic motif is present in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. rjpbcs.comCurrent time information in Bangalore, IN. The unique chemical architecture of the benzothiazole nucleus allows for diverse functionalization, particularly at the 2-position, enabling the synthesis of a vast library of derivatives. researchgate.net
In medicinal chemistry, benzothiazole derivatives have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. rjpbcs.comapsronline.comtandfonline.com The planar nature of the ring system facilitates intercalation with biological macromolecules like DNA and proteins, a mechanism exploited in the design of new drugs. bohrium.com Furthermore, certain 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity. ignited.in Beyond medicine, benzothiazole derivatives are utilized in materials science as dyes, photographic sensitizers, and components in organic electronics. Current time information in Bangalore, IN.researchgate.net
Rationale for Focused Research on 6-Fluoro-4-nitrobenzothiazole
The specific substitution pattern of this compound warrants focused research due to the distinct properties imparted by the fluorine and nitro functional groups. The incorporation of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target enzymes, and modulate lipophilicity. nih.gov Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic system. nih.gov
Simultaneously, the nitro group is a strong electron-withdrawing group that profoundly influences the molecule's reactivity and electronic characteristics. tandfonline.com Nitro-substituted aromatic compounds are crucial intermediates in organic synthesis and are found in numerous biologically active molecules. Current time information in Bangalore, IN.researchgate.net The combination of a fluorine atom at the 6-position and a nitro group at the 4-position on the benzothiazole core creates a unique electronic environment, making this compound a highly valuable and reactive intermediate for synthesizing more complex, potentially bioactive, molecules. scispace.comparchem.com Research on this compound is driven by the goal of using it as a foundational building block for novel derivatives with tailored properties for applications in drug discovery and materials science.
Scope and Objectives of the Academic Research Outline for this compound
The primary objective of this research outline is to present a consolidated and scientifically rigorous overview of this compound. The scope is intentionally focused on the fundamental chemical aspects of the compound, excluding any clinical or pharmacological data such as dosage or safety profiles.
The key objectives are:
To define the chemical structure and physicochemical properties of this compound.
To discuss its expected spectroscopic signature based on the analysis of related compounds.
To outline plausible synthetic routes for its preparation based on established chemical literature.
To explore its role as a key chemical intermediate in the synthesis of advanced molecular architectures.
To survey its potential applications in the fields of medicinal chemistry and materials science, based on the known activities of structurally similar compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-4-1-5(10(11)12)7-6(2-4)13-3-9-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWMGMVUXEQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308331 | |
| Record name | 6-Fluoro-4-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-72-5 | |
| Record name | 6-Fluoro-4-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoro 4 Nitrobenzothiazole and Its Precursors
Classical and Conventional Synthetic Routes to Benzothiazoles
The benzothiazole (B30560) scaffold is a cornerstone in heterocyclic chemistry, and its synthesis has been extensively developed over more than a century. Traditional methods generally involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Condensation Reactions Involving 2-Aminothiophenols and Carbonyl Compounds
The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.govmdpi.com This versatile reaction can utilize various carbonyl sources, including aldehydes, ketones, carboxylic acids, and their derivatives like acyl chlorides. nih.govmdpi.commdpi.com The fundamental mechanism involves an initial nucleophilic attack by the amino group of the 2-aminothiophenol on the carbonyl carbon, forming a benzothiazoline (B1199338) intermediate, which is subsequently oxidized or dehydrated to the aromatic benzothiazole. semanticscholar.org
A wide array of catalysts and reaction conditions have been developed to promote this condensation, often with a focus on improving yields, shortening reaction times, and employing environmentally benign ("green") chemistry principles. nih.govnih.gov For instance, iodine has been shown to be a mild and effective promoter for the condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org Other approaches have utilized laccase enzymes, tin pyrophosphate (SnP₂O₇), and various Lewis acids under solvent-free or microwave-assisted conditions to drive the reaction efficiently. nih.govmdpi.com
Table 1: Examples of Catalysts in the Condensation of 2-Aminothiophenol with Carbonyl Compounds
| Carbonyl Source | Catalyst/Reagent | Conditions | Yield | Reference |
| Aromatic Aldehydes | SnP₂O₇ | Solvent-free, 8-35 min | 87-95% | nih.gov |
| Aromatic Aldehydes | Iodine (50 mol%) | DMF, 100°C | High | organic-chemistry.org |
| Aromatic/Aliphatic Aldehydes | Sulfated Tungstate (ST) | Ultrasound, Solvent-free | 90-98% | mdpi.com |
| Aliphatic/Aromatic Carboxylic Acids | Methanesulfonic acid/Silica gel | Heat | High | mdpi.com |
| Fatty Acids | None | Microwave, Solvent-free | Good to Excellent | ajol.info |
| N-protected amino acids | Molecular Iodine | Solvent-free, 20-25 min | 54-98% | mdpi.com |
Cyclization Approaches to the Benzothiazole Heterocycle
Beyond the direct condensation of 2-aminothiophenols, several other cyclization strategies are employed to construct the benzothiazole ring system. These methods often start from different precursors and involve intramolecular bond formation to close the thiazole ring.
One of the most historically significant methods is the Jacobsen cyclization , which involves the oxidative cyclization of N-arylthioamides (thiobenzanilides) using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.netacs.org This method is particularly useful for synthesizing 2-arylbenzothiazoles. However, if the aniline (B41778) portion of the thiobenzanilide (B1581041) is asymmetrically substituted, it can lead to a mixture of regioisomeric products. researchgate.netacs.org
Modern variations of intramolecular cyclization have been developed using transition metal catalysis. For example, N-(2-chlorophenyl)benzothioamides can undergo an intramolecular C-S bond-forming cyclization catalyzed by copper complexes to yield 2-substituted benzothiazoles. mdpi.comindexcopernicus.com Similarly, palladium-catalyzed cyclization of o-iodothiobenzanilide derivatives offers a ligand-free route at room temperature. organic-chemistry.org
Other notable cyclization approaches include:
The reaction of arylthioureas with an electrophilic bromine source, such as benzyltrimethylammonium (B79724) tribromide, to form 2-aminobenzothiazoles under mild conditions. researchgate.net
The cyclization of thioformanilides induced by radical initiators or photosensitizers. mdpi.com
The reaction of o-chloroanilines with dithiocarbamates in the presence of a palladium catalyst. organic-chemistry.org
Table 2: Selected Cyclization Strategies for Benzothiazole Synthesis
| Precursor | Reagent/Catalyst | Method | Reference |
| N-Arylthioamides | K₃Fe(CN)₆, NaOH | Jacobsen Cyclization | researchgate.netacs.org |
| N-(2-chlorophenyl)benzothioamides | BINAM–Cu(II) complex | Intramolecular C-S Coupling | indexcopernicus.com |
| o-Iodothioanilides | KOtBu, Phenanthroline | Intramolecular C-S Coupling | organic-chemistry.org |
| Substituted Arylthioureas | PhCH₂NMe₃Br₃ | Electrophilic Bromine-induced Cyclization | researchgate.net |
| p-Substituted Anilines | Sodium Thiocyanate (B1210189), H₂SO₄ | Hugershoff Reaction | indexcopernicus.com |
Targeted Synthesis of Fluorinated Benzothiazoles
The introduction of fluorine into the benzothiazole structure can significantly alter its chemical and biological properties. researchgate.netcas.cn Synthesizing a specifically substituted compound like 6-fluoro-4-nitrobenzothiazole requires precise control over the regiochemistry of the substitution. This can be achieved either by fluorinating an existing benzothiazole or precursor, or by constructing the benzothiazole ring from a fluorinated starting material.
Introduction of Fluorine via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a direct method for introducing a fluorine atom onto an aromatic ring. researchgate.net This reaction utilizes powerful electrophilic fluorinating reagents, often of the "N-F" class such as Selectfluor®, which deliver an F⁺ equivalent to an electron-rich position on the substrate. nih.gov
However, direct fluorination of the benzothiazole ring system via EAS can be challenging. The reaction's success and regioselectivity depend heavily on the existing substituents on the ring, which direct the position of the incoming electrophile. For benzothiazole itself, the substitution pattern is complex. An alternative approach involves the electrophilic fluorination of a precursor sulfone, such as an α-fluoro 1,3-benzothiazol-2-yl sulfone, which can then be used in further synthetic steps. nih.gov The use of reagents like NF₄BF₄ in hydrofluoric acid has also been reported for the fluorination of aromatic compounds. dtic.mil
Nucleophilic Aromatic Substitution Strategies for Fluoro-Benzothiazoles
Nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for introducing fluorine. This method involves the displacement of a suitable leaving group (such as -NO₂, -Cl, or -I) from an aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). nih.govthieme-connect.de For the reaction to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. thieme-connect.de
This strategy is particularly valuable for synthesizing nitro-fluorinated compounds. For example, a nitro group can serve as the activating group for the substitution of another leaving group, or it can be the leaving group itself under certain conditions. The synthesis of 2-fluoro-6-nitrobenzothiazole has been reported, highlighting the feasibility of this approach. rsc.org The SₙAr reaction is also the cornerstone for producing fluorine-18 (B77423) radiolabeled compounds for PET imaging, where a precursor with a good leaving group, such as an iodyl moiety (-IO₂), is reacted with [¹⁸F]fluoride. wipo.int
Fluorination Reactions in Heterocyclic Systems
The most common and often most reliable method for producing regiospecifically fluorinated benzothiazoles is to build the heterocyclic ring from a fluorinated precursor. acs.org This approach avoids the potential for isomer formation that can plague direct fluorination reactions.
For the synthesis of a 6-fluoro-substituted benzothiazole, a typical starting material would be a 4-fluoroaniline (B128567) derivative. For example, 2-amino-6-fluorobenzothiazole (B1267395) can be synthesized from 3-chloro-4-fluoroaniline, which undergoes cyclization with a thiocyanate source. researchgate.netresearchgate.net Similarly, the condensation of a 4-fluoro-2-aminothiophenol with a suitable carbonyl compound is a direct route to 6-fluorobenzothiazoles. mdpi.com To create this compound, a synthetic chemist might start with a precursor that already contains both the fluoro and nitro groups in the correct positions, such as 3-fluoro-5-nitroaniline, and then perform the necessary reactions to construct the fused thiazole ring. The synthesis of various 6-fluoro-7-substituted benzothiazoles has been accomplished, demonstrating the utility of using pre-substituted anilines. scholarsresearchlibrary.comresearchgate.net
Targeted Synthesis of Nitrobenzothiazoles
The introduction of a nitro group onto the benzothiazole scaffold is a critical transformation in the synthesis of this compound. The position of this group is paramount and is achieved through carefully controlled reactions.
Regioselective Nitration of Benzothiazole Scaffolds
Regioselective nitration is a cornerstone of benzothiazole chemistry, allowing for the precise placement of a nitro group on the benzene ring portion of the scaffold. The directing influence of existing substituents on the benzothiazole ring governs the outcome of the electrophilic aromatic substitution. The electron-withdrawing nature of the thiazole ring itself influences the position of nitration. smolecule.com
Typically, nitration is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. smolecule.com The conditions of the reaction, such as temperature and reaction time, must be carefully optimized to ensure high regioselectivity and prevent over-nitration or degradation of the ring.
The position of nitration is dictated by the electronic properties of the substituents already present on the benzothiazole core. For instance, activating groups can direct the nitronium ion to ortho and para positions, while deactivating groups direct it to the meta position relative to themselves. A patent describes the nitration of 2-acylaminobenzothiazoles, where the acylamino group directs the incoming nitro group primarily to the 6-position. google.com The process involves dissolving the 2-acylaminobenzothiazole in sulfuric acid and then adding a mixture of nitric and sulfuric acid at a controlled temperature, typically between 0°C and 50°C. google.com
In a related example, the strong electron-withdrawing sulfone group in saccharin (B28170) directs nitration selectively to the 4-position with high yields. This principle of utilizing existing functional groups to control the position of nitration is fundamental to achieving the desired 4-nitro substitution pattern in the synthesis of this compound.
Table 1: Conditions for Regioselective Nitration of Benzothiazole Derivatives
| Starting Material | Nitrating Agent | Conditions | Position of Nitration | Reference |
|---|---|---|---|---|
| 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | 5°C to 15°C | 6-position | google.com |
| 2-Acetylaminobenzothiazole | 94% HNO₃ | 0°C to 28°C | 6-position | google.com |
| Saccharin | Conc. HNO₃ / H₂SO₄ | 0°C to 5°C | 4-position |
Nitro Group Introduction via Other Synthetic Transformations
An alternative to direct nitration of a pre-formed benzothiazole ring is to construct the ring from a precursor that already contains the nitro group. This approach circumvents potential issues with regioselectivity and harsh nitrating conditions. A common strategy involves the cyclocondensation of a nitro-substituted o-aminothiophenol with an appropriate reagent.
For example, 6-nitro-2-phenylbenzothiazoles can be synthesized by the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes in refluxing pyridine. mdpi.com Similarly, syntheses starting from substituted nitroanilines are frequently employed. The synthesis of 2-amino-5-nitrobenzothiazole can be achieved by reacting 2-chloro-5-nitroaniline (B146338) with thiourea (B124793). google.com
Another documented procedure involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in glacial acetic acid in the presence of bromine to form a 2-amino-nitro-substituted benzothiazole intermediate. rjptonline.orgresearchgate.net These methods highlight the versatility of building the benzothiazole scaffold around a pre-nitrated aromatic core to ensure the correct positioning of the nitro group.
Integrated Synthetic Strategies for this compound
The synthesis of a molecule with multiple specific substituents like this compound requires a carefully planned, integrated strategy to control the placement of each group.
Multi-step Reaction Sequences for Positional Control
Multi-step synthesis is essential for constructing complex molecules where the final substitution pattern is critical. youtube.comudel.edu In the context of this compound, a logical sequence of reactions is employed to introduce the fluoro and nitro groups at the desired positions. A plausible synthetic pathway often begins with a commercially available, appropriately substituted aniline. For instance, the synthesis of related fluoro-nitro benzothiazole derivatives has been initiated from 3-fluoro-4-chloroaniline. researchgate.net
A general multi-step approach might involve the following key transformations:
Formation of the Benzothiazole Core : A substituted aniline is converted into a benzothiazole. This can be achieved through various methods, such as the Hugershoff reaction or condensation with thiocyanates.
Introduction of Substituents : Functional groups are introduced in a specific order. For example, a fluorinated aniline precursor could first be used to form the benzothiazole ring.
Controlled Nitration : The nitration step is then performed, where the existing fluoro-substituent and the thiazole ring direct the nitro group to the desired 4-position.
Further Modification : Subsequent reactions can modify other positions on the ring if necessary. researchgate.net
One study describes a multi-step synthesis starting from 5-fluoro o-aminothiophenol potassium salt to produce (1R)-1-(6-fluoro-1,3-BT-2-yl)ethanamine, demonstrating a method to build upon a 6-fluoro-benzothiazole core. nih.gov Such sequences, where each step sets the stage for the next, are fundamental to achieving the precise molecular architecture of this compound. researchgate.net
One-Pot and Cascade Reactions in this compound Synthesis
One-pot and cascade reactions represent a more efficient approach to synthesis by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. While a specific one-pot synthesis for this compound is not prominently documented, the principles are widely applied in benzothiazole synthesis and could be adapted. mdpi.comnih.gov
For example, a one-pot synthesis of 2-alkyl-substituted benzothiazoles has been developed starting from bis-(2-nitrophenyl)-disulfides. chemrxiv.org This process involves the reductive cyclization and condensation in a single reaction vessel. Another example is the one-pot synthesis of complex 2-hydrazino-6-nitro-benzothiazole derivatives, demonstrating that multiple components can be combined to build intricate structures efficiently. jocpr.com The development of a one-pot process for this compound would likely involve the simultaneous or sequential addition of reagents to a fluorinated precursor to build the thiazole ring and introduce the nitro group without isolating intermediates.
Modern and Sustainable Approaches in Benzothiazole Synthesis
The field of chemical synthesis is increasingly moving towards greener and more sustainable practices. nih.gov These modern methodologies aim to reduce the environmental impact by minimizing hazardous waste, avoiding toxic reagents, and lowering energy consumption. nih.govbohrium.com
Several sustainable approaches have been successfully applied to the synthesis of benzothiazole derivatives:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.govscispace.com For instance, the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) was completed in minutes with a high yield under microwave irradiation, whereas the conventional method took hours and resulted in a much lower yield. nih.govscispace.com
Electrochemical Synthesis : Electro-organic synthesis offers a green alternative by using electricity to drive reactions, replacing potentially toxic or hazardous chemical reagents. benthamdirect.com An electrochemical method for producing 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aldehydes has been reported with good to excellent yields. benthamdirect.com
Green Catalysts and Solvents : There is a growing emphasis on using non-toxic, reusable catalysts and environmentally benign solvents like water or ionic liquids. bohrium.combenthamdirect.comorgchemres.org Samarium triflate has been used as a reusable acid catalyst for benzothiazole synthesis. organic-chemistry.org Other methods utilize copper sulfate (B86663) in aqueous media or employ solvent-free conditions supported by nanoparticles. bohrium.comorgchemres.org
C-H Activation : Direct C-H activation is an atom-economical approach that avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes and reducing waste. nih.gov
These modern techniques represent the future of benzothiazole synthesis, offering pathways that are not only efficient but also environmentally responsible.
Table 2: Comparison of Conventional vs. Modern Synthetic Methods for Benzothiazole Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Refluxing for several hours | Established procedures | scispace.com |
| Microwave-Assisted | Irradiation for a few minutes | Short reaction times, high yields, eco-friendly | nih.govscispace.com |
| Chemical Reagents | Use of stoichiometric oxidants/reagents | Broad applicability | benthamdirect.com |
| Electrochemical Synthesis | Use of electricity, simple electrodes | Avoids hazardous catalysts, green, simple work-up | benthamdirect.com |
| Traditional Solvents | Often uses volatile organic compounds (VOCs) | Good solubility for many reagents | orgchemres.org |
| Green Solvents | Use of water, glycerol, or solvent-free conditions | Non-toxic, inexpensive, environmentally friendly | bohrium.comorgchemres.org |
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron)
Transition metal catalysis is a powerful tool for the construction of the benzothiazole ring system, offering high efficiency and selectivity. Palladium, copper, and iron complexes are frequently employed to facilitate key bond-forming reactions.
Palladium (Pd) Catalysis: Palladium catalysts are notably used in C-S and C-N bond formation steps, which are crucial for benzothiazole cyclization. For instance, palladium-catalyzed cyclization of thiourea derivatives is a known method for forming the 2-aminobenzothiazole (B30445) core. nih.gov While direct synthesis of this compound using this method is not prominently detailed, the synthesis of precursors and analogues showcases the versatility of palladium. For example, arylation strategies for functionalizing heteroarenes often rely on palladium catalysts to form aryl-heteroaryl bonds under mild conditions. researchgate.net
Copper (Cu) Catalysis: Copper-catalyzed reactions are among the most established methods for synthesizing benzothiazoles. The Ullmann-type reaction, which involves the coupling of 2-iodoanilines with dithiocarbamates, is an effective one-pot synthesis for 2-aminobenzothiazoles. nih.gov This method has been shown to be effective even with substituted anilines, achieving high yields. nih.gov For example, the reaction of 2-iodo-4-fluoroaniline proceeds with a 97% yield, demonstrating the compatibility of the process with halogenated substrates. nih.gov Copper catalysts, such as copper(I) oxide (Cu₂O), have also been used in amination reactions to construct tryptoline-based benzothiazoles. nih.gov
Iron (Fe) Catalysis: Iron catalysts are an attractive, less toxic, and more economical alternative to palladium and copper. Iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates via C-H functionalization has been reported. acs.org Another common application of iron is in the reduction of a nitro group on the benzothiazole ring to an amino group, a key step in the synthesis of many functionalized derivatives. mdpi.com For instance, 2-(p-nitrophenyl)benzothiazole can be reduced to 2-(p-aminophenyl)benzothiazole using iron powder in the presence of ammonium (B1175870) chloride. mdpi.com
| Catalyst System | Reaction Type | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd catalyst | Cyclization | Thiourea derivatives | 2-Aminobenzothiazoles | Effective for forming the core benzothiazole structure. | nih.gov |
| Cu(OAc)₂/Cs₂CO₃ | Ullmann-type C-S Coupling | 2-Iodoanilines, Sodium dithiocarbamates | 2-Aminobenzothiazoles | High yields (up to 97%) for substituted anilines, including fluoro-derivatives. | nih.gov |
| Cu₂O | Amination | 2,6-Dichlorobenzothiazole, Tryptoline | Tryptoline-based benzothiazoles | Facilitates the synthesis of complex benzothiazole derivatives. | nih.gov |
| FeCl₃ | C-H Functionalization | Aryl isothiocyanates | Electron-rich benzothiazoles | Provides a regioselective route to functionalized benzothiazoles. | acs.org |
| Fe/NH₄Cl | Nitro Reduction | 2-(p-nitrophenyl)benzothiazole | 2-(p-aminophenyl)benzothiazole | Standard method for converting nitro-substituted benzothiazoles to their amino counterparts. | mdpi.com |
Metal-Free and Organocatalytic Methodologies
To circumvent the potential toxicity and cost associated with metal catalysts, metal-free and organocatalytic approaches have gained significant traction. frontiersin.org These methods often rely on the use of small organic molecules or reagents to promote the desired transformations.
An organocatalytic protocol for synthesizing 2-substituted benzothiazoles from arylthioanilides has been developed using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as a terminal oxidant. acs.orgnih.gov This reaction proceeds at room temperature via an oxidative C-H functionalization and subsequent C-S bond formation, providing moderate to high yields. acs.orgnih.gov The use of hypervalent iodine reagents also represents a class of metal-free oxidation reactions for synthesizing heterocyclic compounds. nih.gov
Electrochemical synthesis is an emerging metal-free strategy. frontiersin.org Intramolecular electrochemical C-H aminations allow for the direct use of electricity as a clean redox agent, avoiding metal residues. frontiersin.org Such methods have been successfully applied to construct various N-heterocycles, including indazoles and benzimidazoles, under mild conditions. frontiersin.orgorganic-chemistry.org
Furthermore, the synthesis of 1-substituted-1,2,3-triazoles, another important heterocyclic motif, has been achieved from organic azides and ethenesulfonyl fluoride (ESF) under metal-free conditions, showcasing the broader applicability of "click-inspired" chemistry without metal catalysts. nih.gov
| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene/Oxone | Oxidative Cyclization | Alkyl-/Arylthioanilides | 2-Substituted Benzothiazoles | Organocatalytic, proceeds at room temperature. | acs.orgnih.gov |
| Electricity | Electrochemical C-H Amination | Functionalized amines/anilines | N-Heterocycles | Metal-free, uses clean redox agent, mild conditions. | frontiersin.org |
| Iodine | Aerobic Oxidative Cyclization | 2-Aminobenzophenones, N-Methylamines | Quinazolines | Metal-free, peroxide-free, uses O₂ as a green oxidant. | nih.gov |
| Ethenesulfonyl fluoride (ESF) | Cycloaddition | Organic azides | 1-Substituted-1,2,3-triazoles | Metal-free "click-inspired" reaction. | nih.gov |
Green Chemistry Principles in Benzothiazole Synthesis (e.g., solvent-free, microwave-assisted, heterogeneous catalysis)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles have been widely applied to the synthesis of benzothiazoles, leading to more environmentally benign and efficient protocols. researchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. Several methods for benzothiazole synthesis have been adapted to solvent-free conditions. acs.orgtandfonline.com For example, the condensation of o-aminothiophenols with aldehydes can be efficiently carried out using a heterogeneous Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions, with the catalyst being easily recovered and reused. acs.org
Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comrsc.org The synthesis of various benzothiazole derivatives, including those with fluoro-substituents, has been successfully achieved using microwave assistance. scielo.brresearchgate.net For example, the condensation of 2-acetylfuran (B1664036) with thiosemicarbazide (B42300) in methanol (B129727) under microwave irradiation is significantly faster than with conventional heating. mdpi.com
Heterogeneous Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry, as these catalysts can be easily separated from the reaction mixture by filtration and often reused multiple times without significant loss of activity. researchgate.net Various solid acid catalysts, such as sulfonic acid functionalized SBA-15 and SnP₂O₇, have been developed for the condensation reaction between 2-aminothiophenol and aldehydes to produce benzothiazoles. mdpi.comresearchgate.net These catalysts offer high yields, short reaction times, and excellent reusability, making the synthesis process more sustainable. mdpi.comresearchgate.net
| Methodology | Catalyst/Conditions | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Solvent-Free | Brønsted acidic ionic liquid gel | Reduced waste, simple work-up, reusable catalyst. | Condensation of o-aminothiophenols with aldehydes. | acs.org |
| Microwave-Assisted | Microwave irradiation (e.g., 300 W) | Drastically reduced reaction times, higher yields, cleaner reactions. | Synthesis of 7-chloro-6-fluoro-benzothiazole derivatives. | mdpi.comresearchgate.net |
| Heterogeneous Catalysis | SnP₂O₇ | High yields (87–95%), short reaction times (8–35 min), catalyst reusable for at least five cycles. | Condensation of 2-aminothiophenol with aromatic aldehydes. | mdpi.com |
| Heterogeneous Catalysis | Sulfonic acid functionalized SBA-15 | Ambient reaction conditions, good to excellent yields, easy product isolation, good recyclability. | Synthesis of 2-aryl benzothiazoles. | researchgate.net |
| Aqueous Synthesis | Water as solvent | Environmentally benign, metal/ligand-free, excellent yields. | Cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD). | rsc.org |
Reactivity and Reaction Mechanisms of 6 Fluoro 4 Nitrobenzothiazole
Reactivity of the Benzothiazole (B30560) Ring System
The benzothiazole framework consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This fusion results in a planar, aromatic heterocyclic system whose reactivity is a composite of its constituent rings. wikipedia.org The thiazole portion of the molecule is electron-withdrawing, which influences the electron density of the entire bicyclic structure. wikipedia.org Theoretical studies on benzothiazole derivatives show that the nitrogen atom (N-3) is typically the most nucleophilic site, while the carbon atom at the 2-position (C-2) of the thiazole ring is often the most electrophilic site in the unsubstituted parent molecule. scispace.comresearchgate.net However, substitution on the benzene ring significantly alters the electronic landscape and, consequently, the reactivity of the molecule. scispace.com
In 6-Fluoro-4-nitrobenzothiazole, the benzene part of the ring is substituted with two powerful electron-withdrawing groups. The nitro group at C-4 and the fluoro group at C-6 substantially decrease the electron density of the benzene ring, making it highly electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of the benzothiazole system, resonance suggests that electrophilic attack on the benzene portion would preferentially occur at positions 4 and 6. chemistryjournal.net However, for this compound, these positions are already occupied. Furthermore, the presence of the strongly deactivating nitro group at the C-4 position and the deactivating fluoro group at the C-6 position makes the benzene ring extremely resistant to further electrophilic attack.
Any potential electrophilic substitution would have to occur at the remaining open positions, C-5 or C-7. The directing effects of the existing substituents would guide the incoming electrophile. The nitro group is a strong deactivator and a meta-director, while the fluorine atom is also deactivating but directs incoming electrophiles to its ortho and para positions.
Directing effect of the C-4 Nitro group: Directs meta to C-5 and C-7 (relative to the rest of the benzene ring, not the whole molecule).
Directing effect of the C-6 Fluoro group: Directs ortho to C-5 and C-7.
Both substituents direct to the same available positions (C-5 and C-7). However, the overwhelming deactivating nature of the nitro group makes any electrophilic substitution reaction on this ring system highly unfavorable and synthetically challenging. Instead, reactions involving nucleophilic substitution are far more common and synthetically useful. kpi.ualibretexts.org
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated when an aromatic ring is substituted with potent electron-withdrawing groups, particularly when they are positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the nitro group at C-4 and the fluoro group at C-6 are para to each other, creating a classic substrate for SNAr reactions.
The mechanism proceeds via a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine at C-6), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group at the para-position is crucial for stabilizing the negative charge of this intermediate through resonance. kpi.ualibretexts.org The electron-poor thiazole ring also contributes to this stabilization. kpi.ua
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of SNAr reactions is generally dependent on the stability of the Meisenheimer complex. The strong stabilizing effect of the para-nitro group makes the C-6 position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound.
Transformations of the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo several important transformations, the most common of which is reduction to an amino group.
The reduction of the nitro group at the C-4 position to a primary amine (4-aminobenzothiazole derivative) is a fundamental and widely used transformation. This reaction provides a key intermediate for the synthesis of a variety of more complex molecules. Several methods are available for the reduction of aromatic nitro compounds, which are generally applicable to this compound. masterorganicchemistry.comorganic-chemistry.org
Commonly employed methods include:
Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.commdpi.com For instance, tin(II) chloride (SnCl₂) in HCl is frequently used for the reduction of nitrobenzothiazoles. mdpi.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. masterorganicchemistry.com It is often considered a "cleaner" method as the byproducts are typically just water.
The resulting 4-amino-6-fluorobenzothiazole is a valuable synthetic precursor, with the newly formed amino group providing a site for further functionalization, such as diazotization, acylation, or alkylation.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent System | Substrate Example | Product | Notes |
|---|---|---|---|
| SnCl₂ / HCl | 6-Nitro-2-phenylbenzothiazoles | 6-Amino-2-phenylbenzothiazoles | A common and reliable method for reducing nitro groups on the benzothiazole core. mdpi.com |
| Fe / HCl or Fe / Acetic Acid | 2-Chloro-6-nitrobenzothiazole | 6-Amino-2-chlorobenzothiazole | Iron is an inexpensive and effective reducing agent for large-scale synthesis. nih.govunimi.it |
| Catalytic Hydrogenation (H₂, Pd/C) | Nitroarenes | Anilines | A clean method with high yields, compatible with many functional groups, though it can sometimes reduce other groups. masterorganicchemistry.com |
While reduction is the most prevalent reaction, the nitro group in highly activated aromatic systems can occasionally act as a leaving group in nucleophilic aromatic substitution reactions. However, this is generally less favorable than the displacement of a halide. For this compound, the displacement of the fluoro group at C-6 is the kinetically and thermodynamically preferred SNAr pathway due to fluorine's ability to act as a good leaving group in activated systems and its position para to the activating nitro group. masterorganicchemistry.com Therefore, transformations involving the displacement of the C-4 nitro group are not a common synthetic route for this specific compound.
Reactivity of the Fluoro Group in this compound
The fluorine atom at the C-6 position is the most reactive site for nucleophilic aromatic substitution in this molecule. Although the carbon-fluorine bond is inherently strong, its reactivity in SNAr reactions is significantly enhanced by several factors. masterorganicchemistry.comnih.gov
The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the C-6 carbon more electrophilic and thus more susceptible to nucleophilic attack. This activating effect outweighs the high C-F bond strength, as the bond is not broken in the rate-limiting step. masterorganicchemistry.com Consequently, in many activated systems, the order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com
The para-nitro group provides powerful resonance stabilization for the negative charge that develops in the ring during the formation of the intermediate, further lowering the activation energy for the reaction at the C-6 position. libretexts.orgd-nb.info A wide variety of nucleophiles can displace the fluoride (B91410) ion from this compound, including:
O-Nucleophiles: Alkoxides and phenoxides to form ethers.
N-Nucleophiles: Ammonia, primary and secondary amines to form substituted anilines. nih.gov
S-Nucleophiles: Thiolates to form thioethers.
This high reactivity makes this compound a valuable building block for introducing the 4-nitrobenzothiazole-6-yl moiety into a diverse range of chemical structures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzothiazole |
| 4-Amino-6-fluorobenzothiazole |
| 6-Nitro-2-phenylbenzothiazole |
| 6-Amino-2-phenylbenzothiazole |
| 2-Chloro-6-nitrobenzothiazole |
| 6-Amino-2-chlorobenzothiazole |
| Tin(II) chloride |
| Hydrochloric acid |
| Palladium |
| Platinum |
| Raney Nickel |
C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, in the context of fluoroarenes, the presence of other functional groups can facilitate this process. For this compound, the strong electron-withdrawing nature of the nitro group at the 4-position enhances the electrophilicity of the carbon atom attached to the fluorine at the 6-position, making it more susceptible to nucleophilic attack.
Research into the activation of C-F bonds often involves transition metal catalysts or strong bases. nih.govrsc.org While specific studies on C-F bond activation of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) are highly relevant. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride ion, which is a relatively good leaving group in this context due to the stabilization of the resulting intermediate by the nitro group. rsc.org The activation of C-F bonds can also be achieved through photochemical or electrochemical methods, which offer milder reaction conditions. rsc.org
The functionalization of the C-F bond in related fluoroaromatic compounds has been achieved through various methods, including:
Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for the functionalization of activated fluoroarenes. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. baranlab.org
Main-Group-Element-Mediated C-F Bond Activation: Reagents based on elements like magnesium and sodium can mediate the activation of C-F bonds. nih.gov
Influence of Fluorine on Ring Reactivity and Electronic Effects
The fluorine atom at the 6-position of the benzothiazole ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. nih.govnih.gov This inductive effect deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The electron-withdrawing nature of fluorine increases the acidity of the molecule. nih.gov
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system. However, for fluorine, this resonance effect is generally weaker than its strong inductive effect.
The combination of the strong inductive withdrawal by the fluorine atom and the powerful electron-withdrawing nitro group at the 4-position creates a highly electron-deficient aromatic ring. This electronic environment is a key determinant of the reactivity of this compound. The electron density is significantly lowered, particularly at the positions ortho and para to the nitro group, making these sites prime targets for nucleophilic attack. ontosight.ai
The presence of fluorine can also impact the biological activity of benzothiazole derivatives. The fluorine atom can enhance properties like lipophilicity and metabolic stability, which are crucial for the development of new therapeutic agents. nih.govresearchgate.net Studies on related fluorinated benzothiazoles have shown that the position of the fluorine atom is critical in determining the compound's biological activity. nih.gov
Mechanistic Investigations of Key Reactions (e.g., radical pathways, ionic intermediates)
The reactions of this compound and its derivatives can proceed through various mechanistic pathways, including ionic and radical intermediates.
Ionic Intermediates: Nucleophilic aromatic substitution (SNAr) reactions of this compound inherently involve ionic intermediates. The key intermediate in an SNAr reaction is the Meisenheimer complex , a negatively charged and resonance-stabilized species formed by the addition of the nucleophile to the aromatic ring. researchgate.net The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. researchgate.net
In some cases, the reaction can also involve carbocation-like intermediates, particularly in reactions where a leaving group departs before the nucleophile attacks, although this is less common for SNAr reactions. The formation of oxiranium-like intermediates has been proposed in the fluorination of certain carbohydrate derivatives to explain the retention of configuration. nih.gov
Radical Pathways: While ionic pathways are more common for the reactions of nitroaromatic compounds, radical mechanisms can also be at play under certain conditions. For instance, photochemical activation can lead to the formation of radical ions. rsc.org The reaction of some arylisothiocyanates with formamides to produce 2-aminobenzothiazoles is proposed to proceed through aminyl and S-centered radical intermediates. semanticscholar.org
Mechanistic investigations often employ a combination of kinetic studies, spectroscopic analysis to identify intermediates, and computational modeling (DFT calculations) to map out the reaction pathways and transition states. nih.govacs.org These studies are essential for understanding the underlying principles that govern the reactivity and for optimizing reaction conditions to achieve desired products with high selectivity.
Derivatization and Functionalization of 6 Fluoro 4 Nitrobenzothiazole
Functionalization at the Thiazole (B1198619) Ring (e.g., C2-position)
The C2 position of the benzothiazole (B30560) ring system is a primary site for functionalization due to the reactivity of its C-H bond. rjpbcs.combeilstein-journals.org This reactivity allows for the introduction of a wide array of chemical groups, significantly altering the properties of the parent molecule.
Modern synthetic methods have enabled the direct functionalization of the C2-H bond, often employing transition-metal catalysis. beilstein-journals.org One notable strategy involves the use of dual C-H activation and photoredox catalysis to introduce acyl moieties. For instance, the C2-acylation of indole (B1671886) derivatives, a related heterocyclic system, has been achieved using aldehydes as the acyl source under dual catalytic conditions. beilstein-journals.org While not specifically detailed for 6-fluoro-4-nitrobenzothiazole, similar principles of C-H activation are broadly applicable to benzothiazole systems. sioc-journal.cn The reaction mechanism often involves the generation of a radical species that adds to the heterocyclic ring. nih.gov
Another approach involves the generation of intermediate species that facilitate nucleophilic or electrophilic attack at the C2 position. Although not explicitly documented for this compound via phosphonium (B103445) intermediates, the synthesis of 2-substituted benzothiazoles can be achieved through various condensation and cyclization reactions, which implies the formation of reactive intermediates amenable to functionalization. sioc-journal.cnmdpi.com
A variety of chemical groups can be introduced at the C2 position of the benzothiazole core. rjpbcs.combeilstein-journals.org Common modifications include the introduction of amino, alkyl, and aryl groups. nih.govsioc-journal.cn For example, 2-aminobenzothiazoles are highly versatile intermediates that can be further modified. rjpbcs.com The synthesis of N-substituted-2-aminobenzothiazoles can be achieved through copper(I)-catalyzed cross-coupling reactions of 2-haloanilines with isothiocyanates. researchgate.net
The condensation of o-aminothiophenols with carboxylic acids or their derivatives is a fundamental method for creating 2-substituted benzothiazoles. mdpi.com For instance, reacting 2-amino-5-nitrothiophenol with various aromatic aldehydes yields 6-nitro-2-(substituted-phenyl)benzothiazoles. mdpi.com This general strategy can be adapted to introduce a wide range of aryl groups at the C2 position. Furthermore, the amino group in 2-aminobenzothiazoles can be converted into a Schiff base by reacting with aldehydes, which can then be used to build more complex structures. nih.govrjpbcs.com
| Starting Material | Reagent | Resulting C2-Substituent | Reaction Type |
| 2-Haloaniline | Isothiocyanate | N-Substituted Amino | Copper-Catalyzed Cross-Coupling researchgate.net |
| o-Aminothiophenol | Carboxylic Acid | Alkyl/Aryl | Condensation mdpi.com |
| 2-Amino-5-nitrothiophenol | Aromatic Aldehyde | Substituted Phenyl | Condensation mdpi.com |
| 2-Amino-6-nitrobenzothiazole (B160904) | Aldehyde | Imino (Schiff Base) | Condensation rjpbcs.com |
Functionalization of the Benzene (B151609) Ring (e.g., C5, C7 positions)
The benzene portion of this compound offers additional sites for modification, particularly at the C5 and C7 positions. tandfonline.comresearchgate.net The presence of the nitro group (at C4) and the fluoro group (at C6) strongly influences the reactivity of the benzene ring, directing further substitutions.
The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of suitable leaving groups by nucleophiles. In the context of this compound, while the fluorine at C6 is a potential site for SNAr, functionalization can also be directed to other positions, such as C7, through different mechanisms. researchgate.net
For instance, the synthesis of 7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-amine demonstrates that halogenation can occur at the C7 position. researchgate.net The functionalization at the C7 position of indole rings, a related heterocyclic system, has been achieved using transition-metal-catalyzed C-H activation, often guided by a directing group on the nitrogen atom. rsc.org Similar strategies could potentially be applied to the benzothiazole system. The inherent reactivity of the positions on the benzene ring allows for selective modifications, leading to a range of substituted derivatives. mdpi.com
Cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and modifying aromatic rings. nih.gov These reactions typically involve a transition-metal catalyst, often palladium, to couple an organoboron compound with a halide or triflate. While direct examples on this compound are not prevalent in the provided search results, the C7-arylation of benzoxazoles and benzothiazoles has been successfully achieved using palladium catalysis with bromoarenes as coupling partners. mdpi.com This suggests that if a suitable leaving group (e.g., bromine or iodine) were present at the C5 or C7 position of the this compound ring, cross-coupling reactions would be a viable method for introducing aryl or other organic fragments. cas.cn
| Position | Reaction Type | Key Features | Potential Outcome |
| C7 | Halogenation | Introduction of Cl, Br | Synthesis of 7-halo derivatives researchgate.net |
| C5, C7 | Nucleophilic Aromatic Substitution | Activated by nitro group | Introduction of N, O, S-based nucleophiles libretexts.orgscience.gov |
| C5, C7 | C-H Arylation | Transition-metal catalyzed | Formation of C-C bonds with aryl groups mdpi.com |
| C5, C7 | Cross-Coupling (e.g., Suzuki) | Requires a leaving group (e.g., Br, I) | Introduction of diverse organic moieties nih.govmdpi.com |
Formation of Fused Ring Systems from this compound Derivatives
Derivatives of this compound can serve as precursors for the synthesis of more complex, multi-ring structures, such as phenothiazines. google.comnih.gov These fused systems are often created through intramolecular or intermolecular cyclization reactions.
One synthetic route to phenothiazine (B1677639) compounds involves a copper-catalyzed reaction between a benzothiazole derivative and an o-iodobromobenzene derivative. google.com This method provides a novel pathway to construct the central ring of the phenothiazine system. Another approach involves the oxidative cyclization of N-(phenothiazin-3-yl)-thioamides to form thiazolo[5,4-b]phenothiazine derivatives. nih.gov
Synthesis of Conjugates and Hybrid Molecules Incorporating this compound Substructures
The strategic derivatization of the this compound scaffold to create conjugates and hybrid molecules is a key area of research aimed at developing novel compounds with specific biological activities. This involves chemically linking the benzothiazole core to other molecular entities, such as peptides or other heterocyclic systems, to enhance or modify its properties.
The synthesis of such conjugates often leverages the reactivity of the functional groups on the benzothiazole ring. For instance, the nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications, such as amide bond formation.
One notable application is in the development of probes and other specialized molecules. For example, a general strategy for creating N-peptide-6-amino-D-luciferin conjugates has been established, starting from 2-chloro-6-nitrobenzothiazole. google.comnih.gov This multi-step process involves nitration, reduction of the nitro group to an amine, and subsequent coupling with a peptide sequence. google.com This methodology highlights the potential of the 6-nitrobenzothiazole (B29876) core, and by extension the 6-fluoro-4-nitro variant, in constructing complex biomolecular conjugates.
Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophores, has been applied to benzothiazole derivatives to create novel compounds with enhanced biological profiles. Research has shown the successful synthesis of hybrids linking a 6-nitrobenzothiazole moiety to other heterocyclic systems like thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879), and cyanothiouracil. nih.gov These syntheses typically start from a derivative such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and involve coupling reactions to append the other heterocyclic units. nih.gov
A specific example of creating hybrid molecules involves the synthesis of fluoro-nitro benzothiazolourea derivatives. researchgate.net These compounds are synthesized through multi-step schemes and are characterized by various spectroscopic techniques. researchgate.net While the exact substitution pattern was not fully detailed in the available abstract, this research underscores the feasibility of incorporating both fluoro and nitro functionalities into benzothiazole-based hybrid structures.
The following tables provide examples of synthesized hybrid molecules based on the 6-nitrobenzothiazole core, which serve as a model for potential conjugates derived from this compound.
Table 1: Synthesized 6-Nitrobenzothiazole-Thiazolidinone/Thiadiazole/Cyanothiouracil Hybrids nih.gov
| Compound Name | Molecular Formula | Appearance | Melting Point (°C) |
|---|---|---|---|
| 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C18H12ClN7O4S3 | Brown solid | > 300 |
| 2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C19H15N7O5S3 | Yellow solid | > 300 |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | C19H15N7O4S3 | Brown solid | > 300 |
| 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C20H11BrN6O4S2 | White solid | 229–231 |
| 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C21H14N6O5S2 | Off white solid | 273–275 |
These examples demonstrate the versatility of the substituted nitrobenzothiazole scaffold in the synthesis of complex hybrid molecules. The methodologies employed could be adapted for this compound, suggesting its potential as a valuable building block in the creation of novel conjugates and hybrid structures for various applications.
Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-Fluoro-4-nitrobenzothiazole. nih.gov Advanced 1D and 2D NMR experiments provide definitive assignments of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.
Structural Assignment: The ¹H NMR spectrum of a benzothiazole (B30560) derivative provides information on the number of different protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the protons on the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups, along with the heterocyclic thiazole (B1198619) ring, significantly influences the chemical shifts of these protons, typically moving them to a lower field (higher ppm values).
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the carbons attached to the fluorine and nitro groups, as well as those within the thiazole moiety, can be precisely identified. To achieve complete and unambiguous assignment of complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. researchgate.net These experiments reveal correlations between protons (¹H-¹H COSY), between protons and the carbons they are directly attached to (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for a definitive mapping of the molecular skeleton. researchgate.netscispace.com
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Nitrobenzothiazole Moiety
Note: The following data is representative of a nitrobenzothiazole core and is used for illustrative purposes. Actual chemical shifts for this compound may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~9.0 - 9.5 (s) | ~155 - 160 |
| H-5 | ~8.0 - 8.5 (d) | ~120 - 125 |
| H-7 | ~7.5 - 8.0 (d) | ~125 - 130 |
| C-4 (C-NO₂) | - | ~145 - 150 |
| C-6 (C-F) | - | ~158 - 163 (d, ¹JCF) |
| C-3a | - | ~150 - 155 |
| C-7a | - | ~130 - 135 |
s = singlet, d = doublet. Coupling constants (J) would provide further structural information.
Reaction Monitoring: NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products. beilstein-journals.org This approach, known as in situ or operando monitoring, provides valuable kinetic data and can help elucidate reaction mechanisms by identifying transient intermediates. chemrxiv.orgscilit.com For reactions involving this compound, this method allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature, pressure, and catalyst loading without the need for sample quenching and offline analysis. beilstein-journals.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). libretexts.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.
The presence of the nitro (NO₂) group gives rise to strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scirp.org The carbon-fluorine (C-F) bond stretch appears as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzothiazole ring system appear in the 1400-1650 cm⁻¹ range. libretexts.orglibretexts.org
Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 | Medium |
| C-F | Stretch | 1000 - 1400 | Strong |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. dntb.gov.ua For this compound, Raman spectroscopy would be effective in analyzing the symmetric vibrations of the aromatic ring system and the symmetric stretch of the nitro group.
Mass Spectrometry (MS) in Reaction Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
Reaction Product Identification: High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with enough precision to confirm its elemental composition. rsc.org For instance, in the analysis of a reaction product, finding a molecular ion peak corresponding to the exact calculated mass of C₇H₃FN₂O₂S provides strong evidence for the formation of the target compound. Techniques like electrospray ionization (ESI) are commonly used for this purpose. rsc.org
Mechanistic Studies: MS is also invaluable for studying reaction mechanisms. By analyzing the reaction mixture over time, MS can identify reaction intermediates, byproducts, and degradation products. rsc.org The fragmentation pattern of the parent ion in the mass spectrometer provides structural clues. The weakest bonds tend to break first, and the resulting fragment ions can be analyzed to piece together the structure of the original molecule. For this compound, characteristic fragmentation might involve the loss of the nitro group (NO₂) or other small neutral molecules, providing further confirmation of the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. msu.edu
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals, typically π→π* and n→π* transitions in conjugated systems like benzothiazole. The benzothiazole core is a chromophore, and the presence of the electron-withdrawing nitro group and the fluoro group modifies its electronic properties and, consequently, its absorption spectrum. The nitro group, in particular, often extends the conjugation and can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).
Fluorescence Studies: Fluorescence is the emission of light by a substance that has absorbed light. Benzothiazole derivatives are known to be fluorescent and are used as probes and sensors. scilit.comdntb.gov.ua The electronic properties of this compound, particularly the "push-pull" nature created by substituents on the aromatic ring, can influence its fluorescence quantum yield and emission wavelength. nih.gov However, nitro groups are often known to quench fluorescence through efficient non-radiative decay pathways, which would be a key characteristic to investigate for this compound. rsc.org The study of solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, can provide further information about the charge distribution in the ground and excited states of the molecule. nih.gov
Theoretical and Computational Chemistry of 6 Fluoro 4 Nitrobenzothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Electronic Properties
To date, no peer-reviewed studies have been published detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the molecular structure and electronic properties of 6-Fluoro-4-nitrobenzothiazole. Such calculations are fundamental to understanding the compound's geometry, bond lengths, bond angles, and dihedral angles.
Furthermore, electronic properties including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map have not been computationally determined for this specific molecule. These parameters are crucial for predicting a molecule's kinetic stability, chemical reactivity, and intermolecular interactions. Future research employing DFT with appropriate basis sets would be invaluable in providing this foundational data.
Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound. (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Property | Predicted Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
| Molecular Electrostatic Potential (Min/Max) | - |
Molecular Dynamics Simulations and Conformational Analysis
There is currently no available research on the use of molecular dynamics (MD) simulations to study the conformational landscape of this compound. MD simulations would provide critical insights into the molecule's flexibility, preferred conformations in various environments (e.g., in vacuo, in solution), and the energetic barriers between different conformational states. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. A thorough conformational analysis would involve techniques such as potential energy surface scanning and simulated annealing to identify low-energy conformers.
Prediction of Reactivity and Reaction Pathways (e.g., Transition State Theory)
The prediction of reactivity and potential reaction pathways for this compound through computational methods like Transition State Theory has not been reported. Such studies would involve mapping the potential energy surface for various reactions, identifying transition state structures, and calculating activation energies. This would allow for the prediction of the most likely sites for nucleophilic or electrophilic attack and the elucidation of potential metabolic or degradation pathways. Global and local reactivity descriptors, such as Fukui functions and condensed electrophilicity/nucleophilicity indices, derived from DFT calculations, would also be instrumental in this area, but are currently unavailable.
Structure-Reactivity Relationships from Computational Models
Due to the absence of computational studies on this compound, no structure-reactivity relationships have been established through computational models. Investigations in this area would aim to correlate the molecule's computed structural and electronic features (as discussed in section 6.1) with its chemical behavior. For instance, the positions of the electron-withdrawing nitro group and the electronegative fluorine atom on the benzothiazole (B30560) core are expected to significantly influence its reactivity. However, without specific computational data, any discussion of these relationships remains conjectural. Future computational work comparing this compound to other substituted benzothiazoles would be necessary to build robust structure-reactivity models.
Advanced Applications of 6 Fluoro 4 Nitrobenzothiazole in Chemical Sciences
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The unique substitution pattern of 6-fluoro-4-nitrobenzothiazole makes it a valuable building block for the synthesis of more complex and functionally diverse molecules. The benzothiazole (B30560) nucleus itself serves as a versatile scaffold for the construction of various heterocyclic compounds. derpharmachemica.comsigmaaldrich.com The presence of both the fluoro and nitro groups enhances its utility as a synthetic intermediate by providing multiple reaction sites and modulating the reactivity of the entire ring system.
The substitution of fluorine on a benzothiazole ring is known to impart enhanced biological and pharmacological activity to the resulting compounds. nih.gov This makes fluoro-substituted benzothiazoles, such as this compound, attractive starting materials for medicinal chemistry programs. For instance, various 6-fluoro benzothiazole derivatives have been used to synthesize novel series of pyrazolo azetidinones and 1,3,4-thiadiazole (B1197879) derivatives, which are classes of compounds investigated for their pharmacological potential. mdpi.commdpi.com
The nitro group at the 4-position and the fluorine at the 6-position significantly influence the electronic properties of the benzothiazole ring, making it susceptible to various chemical transformations. Key reactions involving this intermediate include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the benzothiazole ring, making it more susceptible to nucleophilic attack. This allows for the displacement of the fluorine atom or other potential leaving groups by a variety of nucleophiles, enabling the introduction of diverse functional groups.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting amine provides a handle for a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. acs.org For example, the amino group derived from a nitrobenzothiazole can be used to synthesize Schiff bases, which are precursors to other complex molecules. acs.org
Modulation of Reactivity at C2: The substituents on the benzene (B151609) ring electronically influence the reactivity of the C2 position of the thiazole (B1198619) ring. This position is a common site for functionalization in the synthesis of benzothiazole-containing target molecules. sigmaaldrich.com
The strategic use of this compound allows chemists to construct elaborate molecules through multi-step syntheses. It serves as a foundational component, with its functional groups directing the synthetic route and ultimately becoming integrated into the final product's core structure. The synthesis of various substituted benzothiazoles often begins with precursors like substituted anilines, which undergo cyclization to form the benzothiazole ring system. derpharmachemica.comresearchgate.net The specific placement of the fluoro and nitro groups on the starting aniline (B41778) dictates the final substitution pattern on the benzothiazole product.
| Synthetic Transformation | Reagent/Condition | Resulting Functional Group | Application Example |
| Nitro Group Reduction | SnCl2/HCl or H2/Pd-C | Amino (-NH2) | Precursor for amides, Schiff bases, further heterocycle synthesis acs.org |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted amines, ethers, thioethers | Introduction of diverse side chains |
| C-H Functionalization | Palladium catalysts | C-C or C-Heteroatom bonds | Direct formation of substituted benzothiazoles researchgate.net |
Applications in Materials Science (e.g., sensitizing dyes, functional polymers)
The electronic properties inherent to the this compound structure make it a promising candidate for applications in materials science, particularly in the development of sensitizing dyes and functional polymers. The benzothiazole core, combined with electron-withdrawing groups, can act as an effective electron acceptor unit in push-pull chromophores, which are essential for applications like nonlinear optics and dye-sensitized solar cells (DSSCs). nih.gov
In the context of sensitizing dyes for DSSCs , the molecule's structure is of interest. Organic dyes in DSSCs typically consist of a donor, a π-bridge, and an acceptor group. The benzothiazole moiety, especially when substituted with a powerful electron-withdrawing nitro group, can function as the acceptor part of the dye. This facilitates the intramolecular charge transfer upon photoexcitation, a critical process for efficient electron injection into the semiconductor's conduction band (e.g., TiO₂) in a solar cell. rsc.org While specific studies on this compound in DSSCs are not prevalent, related heterocyclic structures like thiazolo[5,4-d]thiazole (B1587360) have been successfully used to create sensitizers with tailored light absorption properties. nih.gov The fluorine atom can further enhance properties such as solubility, thermal stability, and electronic coupling within the material.
For functional polymers , benzothiazole derivatives can be incorporated as monomers or as pendant groups to impart specific properties to the polymer chain. For example, polymers containing benzothiazole-disulfide units have been synthesized for creating redox-responsive coatings. nih.gov These materials can undergo reversible functionalization through thiol-disulfide exchange, allowing for applications such as the controlled attachment and release of biomolecules or cells from a surface. nih.gov The this compound molecule could serve as a monomer precursor after suitable modification (e.g., reduction of the nitro group to an amine followed by polymerization). The resulting polymer would benefit from the inherent thermal stability and electronic properties of the benzothiazole unit. Furthermore, the synthesis of polymers containing hydroxybenzoate units demonstrates a pathway for creating functional and degradable polymers from small aromatic building blocks. researchgate.net
| Material Application | Key Structural Feature | Role of this compound Moiety | Related Research Findings |
| Sensitizing Dyes (DSSCs) | Push-pull electronic system | Potential electron acceptor due to nitro group | Thiazolo[5,4-d]thiazole dyes show promise for greenhouse-integrated photovoltaics. nih.gov |
| Nonlinear Optical (NLO) Chromophores | Intramolecular charge transfer | Acceptor unit in NLO materials | 2-Amino-6-nitrobenzothiazole (B160904) used to prepare push-pull NLO chromophores. nih.gov |
| Functional Polymers | Redox-responsive units | Monomer for polymers with specific electronic or responsive properties | Benzothiazole-disulfide polymers allow for reversible surface functionalization. nih.gov |
Use as Chemical Probes for In Vitro Systems and Mechanistic Biological Studies (non-clinical)
Benzothiazole derivatives are widely recognized for their unique photophysical properties, making them excellent fluorophores for the development of chemical probes. These probes are designed to detect and image specific analytes or biological events within in vitro systems, providing valuable insights into mechanistic biology without clinical application. The this compound scaffold is particularly well-suited for this purpose.
A common strategy in probe design involves the use of a "pro-fluorescent" molecule, where the fluorescence is initially "turned off" or quenched. The fluorescence is then "turned on" upon reaction with a specific analyte. The nitro group in this compound can act as a potent fluorescence quencher through a process known as photoinduced electron transfer (PET). In a notable example, a nitro-substituted benzothiadiazole (a close structural analog) was developed as a fluorescent probe for detecting hypoxic conditions in tumor cells. biointerfaceresearch.com The probe was non-fluorescent initially, but under hypoxic conditions, cellular nitroreductases reduced the nitro groups to amino groups, which restored strong fluorescence and allowed for imaging of the hypoxic cells. biointerfaceresearch.com This principle is directly applicable to this compound.
Furthermore, benzothiazole-based probes have been designed for the detection of various reactive oxygen species (ROS) and other biologically relevant molecules in vitro. For example, fluorescent probes based on the benzothiazole core have been successfully employed to detect and image peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂) in living cells. researchgate.netfrontiersin.org These probes often work via a chemical reaction between the analyte and a specific trigger group on the probe, which leads to a change in the electronic structure of the benzothiazole fluorophore and a corresponding change in its fluorescence emission. frontiersin.org
The environment-sensitive nature of some benzothiazole-related fluorophores, such as nitrobenzothiadiazole (NBTD), allows them to be used as biophysical tools. acs.org These small, charge-neutral fluorophores exhibit significant solvatochromism, meaning their fluorescence properties change based on the polarity of their local environment. This feature has been exploited by designing NBTD-based dipeptidomimetic scaffolds that can be embedded directly into a polypeptide backbone. acs.orgnih.gov Such probes can report on local changes in protein structure and function, offering a powerful tool for non-clinical mechanistic studies. acs.org
| Probe Type | Target Analyte/Process | Mechanism of Action | Key Finding |
| Hypoxia Probe | Nitroreductase activity | Reduction of nitro group (quencher) to amino group (emitter) | Allows for fluorescence-based imaging of hypoxic cells in vitro. biointerfaceresearch.com |
| ROS Probe | Peroxynitrite (ONOO⁻) | Analyte-induced cleavage of a trigger group | Enables rapid and sensitive "turn-on" fluorescence detection. frontiersin.org |
| Biophysical Probe | Protein environment polarity | Solvatochromism of the fluorophore | NBTD scaffolds can be embedded in peptides to report on protein conformation. acs.orgnih.gov |
Catalytic Applications or Ligand Design for Metal Catalysis
The benzothiazole framework is a valuable structural motif in coordination chemistry, where it can act as a ligand to form stable complexes with various transition metals. biointerfaceresearch.com The nitrogen atom in the thiazole ring possesses a lone pair of electrons that can readily coordinate to a metal center. This has led to the development of numerous benzothiazole-containing ligands for applications in catalysis.
While this compound itself is not a final ligand, it is a key precursor for designing them. The nitro group can be reduced to an amine, which can then be further functionalized to create multidentate ligands. For example, an amine at this position could be converted into an imine, creating a bidentate ligand capable of forming a stable chelate ring with a metal ion. The resulting metal complexes can possess catalytic activity. For instance, organolanthanide complexes featuring tridentate benzothiazole-amidopyridinate ligands have been shown to be effective homogeneous catalysts for isoprene (B109036) polymerization. frontiersin.org The stability and activity of these catalytic systems are directly influenced by the nature of the thiazole unit. frontiersin.org
The electronic properties of the substituents on the benzothiazole ring play a crucial role in modulating the properties of the final metal complex. The electron-withdrawing effects of the fluoro and nitro groups in the parent molecule would be carried through to the final ligand structure. These groups can influence:
The Lewis basicity of the coordinating nitrogen atom: Electron-withdrawing groups decrease the electron density on the nitrogen, which can affect the strength of the metal-ligand bond.
The redox potential of the metal center: The electronic nature of the ligand can stabilize or destabilize different oxidation states of the coordinated metal, which is critical for many catalytic cycles.
Palladium-catalyzed reactions are themselves used to synthesize substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation. researchgate.net Furthermore, organometallic ruthenium(II) and osmium(II) complexes have been synthesized using 2-phenylbenzothiazole (B1203474) derivatives as ligands, demonstrating the versatility of the benzothiazole core in forming catalytically relevant "piano-stool" geometries. The design of ligands derived from this compound could therefore lead to new metal complexes with tailored electronic properties for specific catalytic applications.
Future Research Directions and Emerging Trends in 6 Fluoro 4 Nitrobenzothiazole Chemistry
Development of Novel and Highly Efficient Synthetic Methods
Future research will likely concentrate on developing greener and more efficient methods for the synthesis of 6-Fluoro-4-nitrobenzothiazole and its derivatives. While classical condensation reactions are established, emerging techniques offer significant advantages in terms of yield, purity, and environmental impact.
Key Future Research Areas:
Electrochemical Synthesis: Electro-organic synthesis is a promising green alternative to traditional methods that often rely on harsh oxidizing or reducing agents. researchgate.netscilit.combenthamdirect.com Future work could explore the electrochemical C-H thiolation of fluoro-nitro aniline (B41778) precursors to construct the benzothiazole (B30560) core under mild, room-temperature conditions, potentially eliminating the need for hazardous reagents like bromine. researchgate.net This approach offers precise control over reaction conditions and is amenable to scale-up. scilit.com
Mechanochemical Synthesis: This solvent-free technique utilizes mechanical energy, such as grinding in a mortar and pestle or ball mill, to drive chemical reactions. researchgate.netmdpi.com Research into the mechanochemical synthesis of this compound could lead to a significant reduction in solvent waste, shorter reaction times, and simpler work-up procedures. researchgate.net The high efficiency and catalyst-free nature of some mechanochemical methods make this an attractive area for future investigation. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Future studies could investigate the use of photocatalysts to mediate the cyclization and functionalization steps in the synthesis of this compound, offering mild reaction conditions and unique reactivity pathways.
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Electrochemical Synthesis | Green and sustainable, avoids hazardous reagents, precise control, good yields. researchgate.netscilit.com |
| Mechanochemical Synthesis | Solvent-free, reduced waste, short reaction times, high yields, simple work-up. researchgate.netmdpi.com |
| Photocatalysis | Mild reaction conditions, high selectivity, novel reactivity pathways. |
Exploration of Unconventional Reactivity Pathways and Activation Strategies
Beyond improving existing synthetic routes, a significant future trend lies in exploring the novel reactivity of the this compound scaffold. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzothiazole ring system, opening avenues for new functionalization strategies.
Key Future Research Areas:
C-H Activation: Direct C-H functionalization is a highly atom-economical approach to introduce new substituents onto a molecule. Future research could focus on developing catalytic systems for the selective C-H activation of the this compound core. This would allow for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials.
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is crucial for drug discovery and materials science. Research into late-stage fluorination, nitration, or other modifications of benzothiazole precursors could provide rapid access to a diverse library of this compound derivatives.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is activated towards nucleophilic displacement. Future studies could systematically explore a wide range of nucleophiles to generate a diverse array of 6-substituted-4-nitrobenzothiazoles, each with potentially unique biological or material properties.
Integration with Flow Chemistry, Microfluidics, and Automated Synthesis
The integration of continuous flow chemistry, microfluidics, and automated synthesis platforms is set to revolutionize the synthesis and screening of chemical compounds, including this compound derivatives. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing.
Key Future Research Areas:
Flow Chemistry for Hazardous Reactions: Nitration and fluorination reactions can be highly exothermic and involve hazardous reagents. ewadirect.comvapourtec.com Flow chemistry, with its excellent heat and mass transfer properties and small reaction volumes, provides a safer and more controlled environment for such transformations. elveflow.comdurham.ac.uknih.gov Future research will likely focus on developing continuous flow processes for the synthesis of this compound, enabling safer scale-up and on-demand production. ewadirect.com
Microfluidic Reactors for High-Throughput Screening: Microfluidic devices allow for the rapid synthesis and screening of small quantities of compounds. researchgate.netnih.gov This technology could be employed to quickly generate a library of this compound derivatives and screen them for biological activity or material properties, significantly accelerating the discovery process.
Automated Synthesis Platforms: Automated synthesis platforms can perform multi-step reactions with minimal human intervention, enabling the rapid generation of compound libraries for drug discovery. nih.govcognit.cageneonline.commerckmillipore.com Integrating the synthesis of this compound derivatives into such platforms would allow for the systematic exploration of structure-activity relationships.
| Technology | Impact on this compound Chemistry |
| Flow Chemistry | Enhanced safety for nitration/fluorination, improved scalability, better process control. ewadirect.comnih.govnih.gov |
| Microfluidics | Rapid synthesis of derivatives, high-throughput screening, reduced reagent consumption. elveflow.comresearchgate.netnih.govineosopen.org |
| Automated Synthesis | Accelerated library synthesis, systematic SAR studies, efficient drug discovery workflows. nih.govcognit.cageneonline.commerckmillipore.comchemicalindustryjournal.co.uk |
Advanced Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. These in silico methods can predict the properties of molecules before they are synthesized, saving time and resources.
Key Future Research Areas:
In Silico Drug Design and Molecular Docking: Computational docking studies can predict how a molecule will bind to a biological target. Future research will likely use this approach to design novel this compound derivatives with enhanced activity against specific enzymes or receptors. researchgate.netnih.gov
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict the physicochemical and biological properties of new molecules. nih.govresearchgate.net This could be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel this compound derivatives, helping to prioritize candidates for synthesis. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a molecule with its biological activity. mdpi.com Future QSAR studies on this compound derivatives will help to identify the key structural motifs responsible for their desired properties.
Expanding Applications in Functional Materials and Supramolecular Chemistry
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the development of novel functional materials and supramolecular assemblies.
Key Future Research Areas:
Metal-Organic Frameworks (MOFs): Benzothiazole and related heterocyclic ligands have been used to construct MOFs with interesting properties, such as luminescence and photocatalysis. mdpi.comresearchgate.netacs.orgrsc.orgmdpi.com Future research could explore the incorporation of this compound as a ligand in MOFs, potentially leading to new materials for sensing, gas storage, or catalysis. The electron-withdrawing groups could tune the electronic properties of the resulting MOF.
Organic Electronics: The electron-deficient nature of the this compound ring system suggests its potential use as an n-type material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Supramolecular Assemblies: The potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, involving the this compound molecule could be exploited to create novel supramolecular structures with tailored properties for applications in sensing, molecular recognition, and self-assembly.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Fluoro-4-nitrobenzothiazole derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 6-fluoro-1,3-benzothiazol-2-amine. For example, derivatives can be synthesized via Vilsmeier-Haack formylation (DMF/POCl₃) under controlled temperatures (60–65°C), followed by purification via column chromatography . Microwave-assisted synthesis is also employed to reduce reaction times (e.g., 45 minutes at 130°C) while maintaining high yields, as demonstrated in fused imidazo[2,1-b]thiazole derivatives .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π–π stacking, C–H···π interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments .
- Elemental analysis and mass spectrometry : Validate molecular composition and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound derivatives?
- Methodological Answer :
- Solvent selection : Ethanol or DMF is preferred for microwave-assisted reactions to enhance solubility and reduce side products .
- Temperature control : Lower temperatures (60–65°C) minimize decomposition in Vilsmeier-Haack reactions .
- Catalyst screening : Evaluate Lewis acids (e.g., POCl₃) to accelerate cyclization steps . Statistical tools like Design of Experiments (DoE) can systematically optimize variables .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR, IR, and X-ray data to identify inconsistencies. For example, discrepancies in dihedral angles between crystallographic studies (e.g., 6.51° vs. 34.02°) may arise from crystal packing effects .
- Computational modeling : Use DFT calculations to reconcile experimental vs. theoretical bond lengths/angles .
- Statistical analysis : Apply principal component analysis (PCA) to isolate outlier data points .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-withdrawing groups : The nitro (-NO₂) and fluoro (-F) substituents enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
- Heterocyclic fusion : Imidazo[2,1-b]thiazole derivatives show improved HIV-1 protease inhibition due to planar aromatic systems .
- In vitro assays : Test derivatives against Mycobacterium tuberculosis (MIC < 1 µg/mL) or Candida albicans to validate SAR .
Q. How do intermolecular interactions in crystal structures influence thermodynamic stability and solubility?
- Methodological Answer :
- Intermolecular forces : Weak interactions like C–H···O hydrogen bonds and π–π stacking (centroid distances ~3.7 Å) stabilize crystal lattices, reducing solubility in polar solvents .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% H···H, 10% C···O) to predict dissolution behavior .
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures to correlate stability with packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
